3-(4-Carboxyphenyl)-2,3-dihydro-1,1,3-trimethyl-1H-indene-5-carboxylic acid
Description
Properties
IUPAC Name |
3-(4-carboxyphenyl)-1,1,3-trimethyl-2H-indene-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-19(2)11-20(3,14-7-4-12(5-8-14)17(21)22)16-10-13(18(23)24)6-9-15(16)19/h4-10H,11H2,1-3H3,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZMWAHBQLPCHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C1C=CC(=C2)C(=O)O)(C)C3=CC=C(C=C3)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90957079 | |
| Record name | 3-(4-Carboxyphenyl)-1,1,3-trimethyl-2,3-dihydro-1H-indene-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90957079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3569-18-4 | |
| Record name | 3-(4-Carboxyphenyl)-2,3-dihydro-1,1,3-trimethyl-1H-indene-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3569-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Carboxyphenyl)-2,3-dihydro-1,1,3-trimethyl-1H-indene-5-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003569184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Carboxyphenyl)-1,1,3-trimethyl-2,3-dihydro-1H-indene-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90957079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-carboxyphenyl)-2,3-dihydro-1,1,3-trimethyl-1H-indene-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.606 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions. This reaction involves the coupling of two organic groups, one being an electrophile and the other a nucleophile, in the presence of a palladium catalyst.
Biochemical Pathways
The compound might be involved in the Suzuki–Miyaura cross-coupling reaction, which is a type of carbon-carbon bond-forming reaction. This reaction is widely used in organic chemistry for the synthesis of various organic compounds.
Result of Action
Similar compounds have been used in the synthesis of metal–organic frameworks (mofs), which have applications in gas storage and separation, catalysis, enzyme immobilization, drug delivery, and the design of electrochemical energy storage devices.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which similar compounds are involved, requires specific reaction conditions, including the presence of a palladium catalyst. The reaction is also influenced by the pH and temperature of the environment.
Biological Activity
3-(4-Carboxyphenyl)-2,3-dihydro-1,1,3-trimethyl-1H-indene-5-carboxylic acid (CAS No. 3569-18-4) is a complex organic compound with the molecular formula and a molecular weight of approximately 324.38 g/mol. This compound is classified under carboxylic acids and has garnered attention for its potential biological activities.
Antioxidant Properties
Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. A study highlighted that certain derivatives of this compound could effectively scavenge free radicals and reduce oxidative damage in cellular models .
Anti-inflammatory Effects
The compound's anti-inflammatory potential has also been investigated. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism through which it may exert protective effects against inflammatory diseases .
Anticancer Activity
Notably, some derivatives of this compound have shown promising anticancer activity. For instance, research on related compounds revealed their ability to induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death . The structural features of this compound may contribute to similar effects.
Research Findings and Case Studies
Case Study: Apoptosis Induction
A significant case study involved the evaluation of apoptosis induction by compounds structurally related to this compound. The study revealed that these compounds could activate caspase pathways leading to programmed cell death in human cancer cells. This suggests a potential therapeutic application for this compound in cancer treatment .
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
Research indicates that compounds similar to TCI exhibit antioxidant properties, which are crucial in combating oxidative stress-related diseases. These properties can be leveraged in developing therapeutics for conditions such as neurodegenerative diseases and cancer .
Drug Development
TCI serves as an intermediate in synthesizing various pharmaceuticals. Its ability to form esters and other derivatives makes it valuable in creating drug compounds with enhanced efficacy and bioavailability .
Material Science
Polymer Synthesis
Due to its carboxylic acid functional groups, TCI can be utilized in the synthesis of polycarboxylic acids and polymers. These materials have applications in coatings, adhesives, and other industrial products .
Nanocomposites
Research has explored using TCI in creating nanocomposite materials that exhibit improved mechanical properties and thermal stability. Such materials are of interest in aerospace and automotive industries .
Environmental Science
Biodegradation Studies
TCI's structure allows for studies on biodegradation pathways in environmental microbiology. Understanding how such compounds are metabolized can inform strategies for bioremediation of contaminated sites .
Green Chemistry
The synthesis of TCI from renewable resources aligns with principles of green chemistry, promoting sustainable practices in chemical manufacturing. This aspect is increasingly relevant as industries seek to reduce their environmental footprint .
Case Study 1: Antioxidant Activity
A study investigated the antioxidant effects of TCI derivatives on neuronal cell lines exposed to oxidative stress. Results indicated that TCI significantly reduced markers of oxidative damage compared to control groups, highlighting its potential for neuroprotective applications.
Case Study 2: Polymer Application
In a polymer synthesis experiment, TCI was used as a precursor for creating biodegradable polymers. The resulting materials demonstrated favorable mechanical properties and degradation rates suitable for packaging applications.
Case Study 3: Biodegradation Research
Research into the biodegradation of TCI by specific microbial strains revealed effective metabolic pathways that could be harnessed for bioremediation efforts. This study provided insights into the environmental fate of similar compounds.
Q & A
Q. What are the recommended methods for synthesizing polyamides (PAs) using this compound, and how do structural variations influence gas separation performance?
This compound is reacted with aromatic diamines to synthesize PAs with bulky phenylindane moieties. For example, linear diamines like 1,4-phenylene yield PAs with higher gas permeability (e.g., PCO₂ = 35.3 Barrer) and selectivity (PCO₂/PCH₄ = 39) compared to nonlinear analogs like 1,3-phenylene. Trifluoromethyl-substituted PAs further enhance permeability due to packing disruption . Methodology : Use step-growth polymerization under inert conditions, monitor reaction progress via FTIR or NMR, and validate gas transport properties using time-lag permeation tests.
Q. How should researchers handle this compound safely in laboratory settings?
The compound is classified as acutely toxic (Category 4 oral), skin/eye irritant (Category 2/2A), and environmentally hazardous. Safety protocols : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/ingestion. For spills, neutralize with inert absorbents and dispose of as hazardous waste (UN 3077). Emergency measures include rinsing eyes with water for 15+ minutes and consulting a physician for exposure .
Q. What crystallographic tools are suitable for structural characterization of derivatives?
SHELX programs (e.g., SHELXL for refinement, SHELXS/SHELXD for structure solution) are widely used for small-molecule crystallography. These tools handle high-resolution or twinned data and integrate with pipelines for macromolecular applications. Workflow : Collect X-ray diffraction data, solve phases via Patterson methods, refine using SHELXL, and validate with CCDC databases .
Advanced Research Questions
Q. How can enantioselective synthesis of chiral derivatives improve material performance?
Enantiopure derivatives (e.g., (R)- or (S)-enantiomers) are critical for asymmetric polymer properties. Methodology : Use lipase from Chromobacterium viscosum (CVL) for kinetic resolution of diesters. CVL achieves >30:1 regioselectivity and E = 48 enantioselectivity for dibutanoate esters. Scale-up enzymatic hydrolysis yields (R)- and (S)-enantiomers (>96% ee) for polymerization studies .
Q. What computational strategies optimize synthesis and predict gas transport behavior?
Molecular dynamics (MD) and DFT simulations model polymer packing and gas diffusion. For example, trifluoromethyl groups reduce chain rigidity, increasing free volume and CO₂ permeability. Workflow : Build monomer units in Gaussian or Materials Studio, simulate sorption/diffusion coefficients, and validate against experimental gas permeation data .
Q. How do nonlinear vs. linear diamine structures affect membrane performance?
Linear diamines (e.g., 1,4-phenylene) produce ordered polymer chains with higher selectivity, while nonlinear variants (e.g., 1,3-phenylene) disrupt packing, reducing selectivity but enhancing permeability. Experimental design : Synthesize PAs with controlled diamine geometry, characterize via XRD for crystallinity, and correlate with gas separation metrics (e.g., PO₂/PN₂ = 5.4 for linear analogs) .
Q. Can enzymatic resolution mechanisms inform chiral polymer design?
Yes. CVL’s substrate binding pocket accommodates remote ester groups in (S)-enantiomers, enabling selective hydrolysis. Insight : Modify ester chain length (e.g., butanoate vs. pentanoate) to tune enantioselectivity. Computational docking (e.g., AutoDock Vina) identifies steric and electronic interactions driving selectivity .
Key Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
